molecular formula C22H18N2O3S2 B281339 N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

Cat. No.: B281339
M. Wt: 422.5 g/mol
InChI Key: RCJXRPXEAUYXLA-CLCOLTQESA-N
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Description

N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a thiophene ring, and a sulfonamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include aromatic amines, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzene-2-sulfonamide
  • N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]furan-2-sulfonamide

Uniqueness

N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties.

Properties

Molecular Formula

C22H18N2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C22H18N2O3S2/c1-14-9-10-16(12-15(14)2)23-20-13-19(17-6-3-4-7-18(17)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19-

InChI Key

RCJXRPXEAUYXLA-CLCOLTQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C

SMILES

CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C

Origin of Product

United States

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